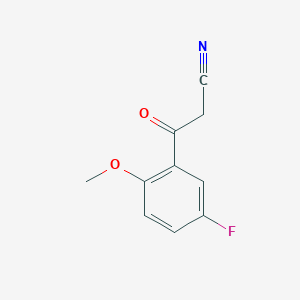
3-Amino-3-(5-ethylfuran-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(5-ethylfuran-2-yl)propanoic acid is an organic compound with the molecular formula C9H13NO3 and a molecular weight of 183.2 g/mol . This compound is characterized by the presence of an amino group, a furan ring, and a propanoic acid moiety. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and biochemistry .
Preparation Methods
The synthesis of 3-Amino-3-(5-ethylfuran-2-yl)propanoic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone.
Reaction Conditions: The key step in the synthetic route involves the formation of oxazole rings.
Industrial Production: For large-scale production, the process may be optimized to improve yield and purity.
Chemical Reactions Analysis
3-Amino-3-(5-ethylfuran-2-yl)propanoic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Scientific Research Applications
3-Amino-3-(5-ethylfuran-2-yl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-3-(5-ethylfuran-2-yl)propanoic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
3-Amino-3-(5-ethylfuran-2-yl)propanoic acid can be compared with other similar compounds:
3-(2-Furyl)propanoic acid: This compound has a similar structure but lacks the amino group, which significantly alters its chemical properties and biological activities.
3-amino-3-(thiophen-2-yl)propanoic acid:
Properties
CAS No. |
682803-02-7 |
|---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
3-amino-3-(5-ethylfuran-2-yl)propanoic acid |
InChI |
InChI=1S/C9H13NO3/c1-2-6-3-4-8(13-6)7(10)5-9(11)12/h3-4,7H,2,5,10H2,1H3,(H,11,12) |
InChI Key |
JZYNXKJFXVLDRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(O1)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[2,1-b]thiazole-5,6-diamine](/img/structure/B12444478.png)

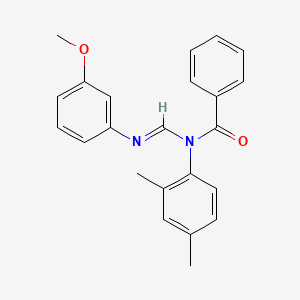
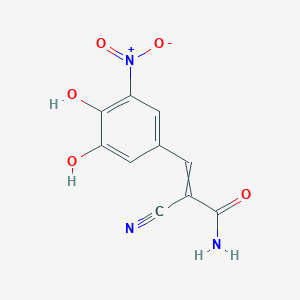
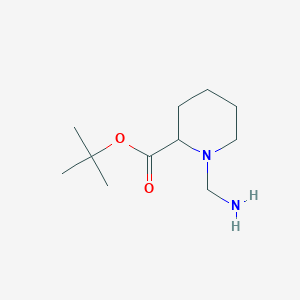
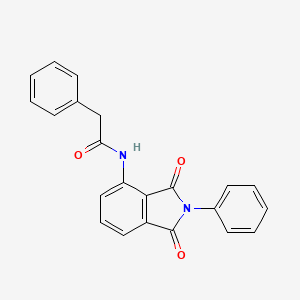
![2-[(2-methylphenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B12444514.png)
![N'-[(3Z)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B12444530.png)

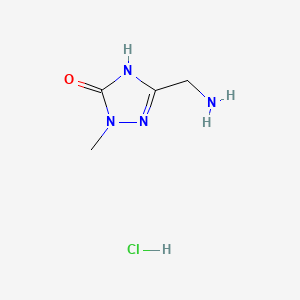
![N-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)-N-methylacetamide](/img/structure/B12444552.png)

